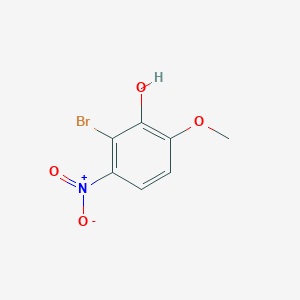

2-Bromo-6-methoxy-3-nitrophenol

Description

Significance of Substituted Phenolic Nitro Compounds in Organic Chemistry Research

Substituted phenolic nitro compounds are a class of organic molecules that feature a hydroxyl group (-OH) and a nitro group (-NO2) attached to a phenol (B47542) ring, along with other substituents. britannica.comontosight.ai These compounds are of considerable importance in organic chemistry for several reasons. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an activating ortho-, para-director, on the same aromatic ring creates a unique electronic environment. britannica.comresearchgate.net This electronic interplay significantly influences the molecule's reactivity, acidity, and physical properties. britannica.com

The nitro group is a powerful modulator of a molecule's chemical behavior. It is strongly deactivating towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. nih.govwikipedia.org Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org The presence of a hydroxyl group, an activating group, can counteract the deactivating effect of the nitro group to some extent. britannica.com This dynamic between activating and deactivating groups in close proximity makes these compounds valuable substrates for studying reaction mechanisms and substituent effects in organic synthesis. researchgate.net

Furthermore, substituted nitrophenols serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including dyes, polymers, and pharmaceuticals. nih.gov The nitro group can be readily reduced to an amino group, opening up a pathway to a variety of amino-substituted phenols which are themselves important building blocks. wikipedia.org

Current Research Landscape and Academic Interest in 2-Bromo-6-methoxy-3-nitrophenol

While extensive research exists on substituted nitrophenols as a broad class, the specific compound this compound appears to be a more specialized subject of academic inquiry. A survey of the available literature suggests that its investigation is often embedded within larger studies focused on the synthesis of more complex molecules. For instance, it has been mentioned as an intermediate in synthetic pathways.

The academic interest in this compound likely stems from its potential as a precursor for creating novel chemical entities. The presence of three distinct functional groups—bromo, methoxy (B1213986), and nitro—on the phenol ring provides multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H6BrNO4 | nih.gov |

| Molecular Weight | 248.03 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

Theoretical Frameworks Guiding Investigations of Polyfunctional Aromatic Systems

The study of polyfunctional aromatic systems like this compound is underpinned by several key theoretical frameworks in organic chemistry. These theories provide a basis for understanding and predicting the molecule's structure, reactivity, and electronic properties.

One of the fundamental concepts is the interplay of inductive and resonance effects of the substituents on the aromatic ring. The methoxy group (-OCH3) exerts a -I (inductive) effect due to the electronegativity of the oxygen atom, but a strong +R (resonance) effect by donating its lone pair of electrons to the ring. The bromo group (-Br) has a -I effect and a weaker -R effect. The nitro group (-NO2) is strongly electron-withdrawing through both -I and -R effects. researchgate.net The combination of these effects determines the electron density at different positions of the ring, influencing its reactivity towards electrophilic and nucleophilic attack.

Modern computational chemistry methods, particularly Density Functional Theory (DFT) , have become invaluable tools for investigating the electronic structure and properties of polyfunctional aromatic compounds. rsc.org DFT calculations can provide insights into molecular orbital energies, charge distribution, and the prediction of spectroscopic data (e.g., NMR, IR), which can be correlated with experimental findings. These theoretical studies help to rationalize the observed chemical behavior and guide the design of new synthetic strategies.

Overview of Scholarly Contributions and Gaps in the Literature for the Compound

Scholarly contributions concerning this compound appear to be primarily in the context of its use as a synthetic intermediate. For example, its synthesis from a related aniline (B41778) derivative has been reported in the supplementary information of a study focused on the discovery of potent enzyme activators. jst.go.jp This highlights its role as a building block in the construction of more complex, biologically relevant molecules.

The synthesis of related compounds, such as 2-bromo-6-nitrophenol (B84729), has been documented, providing potential synthetic routes that could be adapted for this compound. chemicalbook.com For instance, the nitration of 2-bromophenol (B46759) using sodium nitrate (B79036) in sulfuric acid has been described. chemicalbook.com

However, a significant gap in the literature exists regarding the dedicated study of this compound itself. There is a lack of comprehensive reports detailing its full spectroscopic characterization (e.g., detailed NMR, IR, and mass spectrometry analysis), single-crystal X-ray diffraction studies to definitively determine its solid-state structure, or in-depth investigations into its specific chemical reactivity. Furthermore, while its potential as a synthetic intermediate is recognized, dedicated studies exploring the full scope of its synthetic utility are not widely available. Future research could focus on filling these gaps to provide a more complete understanding of this intriguing polyfunctional aromatic compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxy-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-5-3-2-4(9(11)12)6(8)7(5)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAADLJBNKVHGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855826 | |

| Record name | 2-Bromo-6-methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854733-39-4 | |

| Record name | 2-Bromo-6-methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Methoxy 3 Nitrophenol

Established Synthetic Pathways and Precursors

The construction of the 2-bromo-6-methoxy-3-nitrophenol molecule relies on the controlled functionalization of an aromatic ring. Key to this is the directing effects of the substituents already present on the ring, which influence the position of incoming groups.

Sequential Bromination and Nitration Strategies

A common approach to synthesizing polysubstituted aromatic compounds is the stepwise introduction of functional groups. In the case of this compound, this involves the bromination and nitration of a suitable precursor. The order of these reactions is critical and is dictated by the directing effects of the substituents.

For instance, the synthesis of the related compound 2-bromo-6-nitrophenol (B84729) can be achieved by the nitration of 2-bromophenol (B46759). In a documented procedure, 2-bromophenol is treated with a solution of sodium nitrate (B79036) in sulfuric acid and water. The reaction is maintained at a temperature below 25°C, and after several hours, the desired product is isolated with a yield of 42.8%. chemicalbook.com This highlights a direct electrophilic nitration of a brominated phenol (B47542).

Phenols are highly activated towards electrophilic substitution, with the hydroxyl group being a potent ortho-, para-director. savemyexams.com This increased reactivity means that reactions like nitration and bromination can often be carried out under milder conditions than those required for benzene (B151609). savemyexams.com For example, the nitration of phenol itself can proceed with dilute nitric acid at room temperature. savemyexams.com

Starting with a methoxyphenol, such as 2-methoxyphenol (guaiacol), would involve a different regiochemical outcome due to the directing influence of the methoxy (B1213986) and hydroxyl groups. Both are ortho-, para-directing. To achieve the desired 3-nitro substitution pattern, the precursor's electronic and steric properties must be carefully considered.

Introduction of the Methoxy Group in Aromatic Systems

The methoxy group is a key functional moiety in the target molecule. There are several general methods for its introduction onto an aromatic ring. A prevalent method is the methylation of a corresponding phenol. wikipedia.org This is often accomplished using reagents like dimethyl sulfate (B86663) or a methyl halide in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the methylating agent.

Regioselective Functionalization Approaches for Substituted Phenols

Achieving the correct arrangement of substituents on the phenol ring, known as regioselectivity, is a significant challenge in organic synthesis. The inherent directing effects of the hydroxyl and other groups on the ring play a crucial role. nih.govtandfonline.com For instance, the hydroxyl group of phenol directs incoming electrophiles to the ortho and para positions. savemyexams.com

To overcome these natural directing effects and achieve substitution at the meta position, chemists often employ multi-step strategies. libretexts.org This might involve the use of blocking groups to temporarily occupy the more reactive ortho and para positions, directing the incoming group to the desired meta position, followed by the removal of the blocking groups.

Advanced methods for regioselective C-H functionalization of phenols are continually being developed. nih.govoregonstate.edu These can involve the use of specific catalysts, such as palladium complexes, or directing groups that temporarily bind to the phenol and guide the reagent to a specific position. nih.gov Electrochemical methods have also emerged as a tool for the regioselective functionalization of phenols. nih.gov

Advanced Synthetic Transformations Leading to this compound and its Analogs

The development of more efficient and selective synthetic routes is a constant endeavor in organic chemistry. This includes the optimization of existing methods and the design of novel multi-step syntheses.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of a chemical reaction are highly dependent on the reaction conditions. For the synthesis of substituted phenols, factors such as the choice of solvent, temperature, catalyst, and the nature of the reagents can have a profound impact on the outcome.

For example, in a synthesis of 2-bromo-6-nitrophenol from 2-bromophenol, the careful control of temperature was crucial. chemicalbook.com The dropwise addition of the phenol at a rate that kept the temperature below 25°C was necessary to control the reaction. chemicalbook.com

In palladium-catalyzed reactions, the choice of ligand can be critical for stabilizing the catalyst and achieving the desired reactivity and selectivity. rsc.org Similarly, the base used in a reaction can significantly influence the outcome.

The following table provides an example of reaction conditions for a related transformation:

| Precursor | Reagents | Solvent | Temperature | Product | Yield | Reference |

| 2-Bromophenol | Sodium nitrate, Sulfuric acid | Water | < 25°C | 2-Bromo-6-nitrophenol | 42.8% | chemicalbook.com |

Multi-step Synthesis Design and Efficiency Analysis

The synthesis of a complex molecule like this compound typically requires a multi-step approach. libretexts.orglibretexts.org The design of such a synthesis involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials.

For instance, a plausible multi-step synthesis of this compound could start from 2-methoxyphenol. The synthesis would likely involve a bromination step and a nitration step. The order of these steps would be critical to ensure the correct regiochemistry. Given that both the hydroxyl and methoxy groups are ortho-, para-directing, achieving the 3-nitro substitution would require careful strategic planning, possibly involving a blocking group strategy or a more advanced regioselective functionalization method.

Derivatization Strategies and Synthesis of Related Functional Molecules

The strategic derivatization of this compound and its analogs leverages the inherent reactivity of its functional groups. The electron-withdrawing nature of the nitro group, combined with the directing effects of the hydroxyl, methoxy, and bromo substituents, allows for a range of chemical transformations. These modifications are crucial for developing new compounds for various applications in materials science and medicinal chemistry.

Synthesis of Schiff Base Derivatives Incorporating Nitrophenol Moieties

Schiff bases, or imines, are a significant class of compounds formed through the condensation of a primary amine with an aldehyde or ketone. The phenolic group of nitrophenols can be exploited to introduce an aldehyde functionality, which then serves as a handle for Schiff base formation. While direct formylation of this compound is not widely documented, analogous reactions with similar phenols, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), provide a blueprint. For instance, the nitration of vanillin yields 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a compound structurally similar to the target phenol, which readily reacts with various haloanilines to form fluorescent Schiff bases. researchgate.net

The general synthesis involves refluxing the nitrophenolic aldehyde with a primary amine in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.govjcsp.org.pk This reaction leads to the formation of a C=N double bond, linking the nitrophenol moiety to another aromatic or aliphatic group. jcsp.org.pk This methodology is broadly applicable and suggests that if this compound were converted to its corresponding aldehyde, it would serve as a valuable precursor for a wide range of Schiff base derivatives.

The synthesis of Schiff bases from substituted salicylaldehydes (2-hydroxybenzaldehydes) is a well-established process. For example, 5-bromo salicylaldehyde (B1680747) and 5-methoxy salicylaldehyde react with 2-(4-aminophenyl)ethan-1-ol in refluxing ethanol to produce the corresponding Schiff base ligands. nih.gov These reactions highlight the feasibility of using substituted phenols for generating complex imine structures.

Table 1: Examples of Schiff Base Synthesis with Substituted Phenols

| Phenolic Aldehyde | Amine | Product | Reaction Conditions | Reference |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Various haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol derivatives | Reflux in ethanol | researchgate.net |

| 5-bromo salicylaldehyde | 2-(4-aminophenyl)ethan-1-ol | 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol | Reflux in ethanol, 1 hr | nih.gov |

| 5-methoxy salicylaldehyde | 2-(4-aminophenyl)ethan-1-ol | 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol | Reflux in ethanol, 1 hr | nih.gov |

| 2-Hydroxy-5-methoxy benzaldehyde | 2-bromo-3-methylaniline | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | Reflux in ethanol, 5 hrs | jcsp.org.pk |

Chemical Modifications for Further Functionalization

The functional groups on the this compound ring offer numerous possibilities for subsequent chemical modifications to build more complex molecules.

Reactions at the Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can be readily removed by a base, allowing for reactions such as etherification. For instance, the hydroxyl group of 2-bromo-6-nitrophenol can be reacted with a difluoromethylation agent like chlorodifluoromethane (B1668795) in the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to yield 2-difluoromethoxy-3-bromonitrobenzene. googleapis.com This reaction could potentially be applied to this compound to introduce a difluoromethoxy group, a common moiety in pharmacologically active compounds.

Modification of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine. This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating one, drastically altering the chemical properties of the aromatic ring. The reduction of the nitro group in 2-difluoromethoxy-3-bromonitrobenzene to form 2-difluoromethoxy-3-bromoaniline is a documented example of this process. googleapis.com The resulting amino group can then undergo a plethora of reactions, including diazotization (e.g., Sandmeyer reaction) to introduce other functionalities, or acylation to form amides. medchemexpress.comresearchgate.net

Reactions Involving the Bromo Substituent: The bromine atom on the aromatic ring is an excellent handle for cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds. For example, bromo-substituted aromatic compounds are frequently used as substrates in Suzuki cross-coupling reactions with boronic acids to form biaryl systems. organic-chemistry.org Another important reaction is the Ullmann coupling, where a bromo-substituent can be reacted with an amine, alcohol, or thiol in the presence of a copper catalyst to form new C-N, C-O, or C-S bonds. mdpi.com These strategies could be employed to link the this compound core to other molecular fragments.

Table 2: Potential Functionalization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product | Reference (Analogous Reaction) |

| Phenolic -OH | Etherification (Difluoromethylation) | ClCHF₂, Base (e.g., NaOH) | 1-Bromo-2,3-dimethoxy-4-(difluoromethoxy)nitrobenzene | googleapis.com |

| Nitro (-NO₂) | Reduction | Reducing agent (e.g., Sn/HCl, H₂/Pd-C) | 3-Amino-2-bromo-6-methoxyphenol | googleapis.com |

| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted methoxy-nitrophenol derivative | organic-chemistry.org |

| Bromo (-Br) | Ullmann Coupling | Aniline (B41778), CuI, L-proline, K₂CO₃ | Anilino-substituted methoxy-nitrophenol derivative | mdpi.com |

| Phenolic Ring | Dearomatization | N-Bromosuccinimide (NBS) | Brominated ortho-quinone monoacetal | researchgate.net |

These derivatization strategies demonstrate the synthetic potential locked within the this compound scaffold. By selectively targeting its functional groups, a diverse library of novel compounds can be accessed for further investigation.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 Methoxy 3 Nitrophenol

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, especially those bearing electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The subsequent departure of the leaving group restores the aromaticity of the ring. Aromatic rings, typically nucleophilic, become electrophilic and thus susceptible to this type of reaction when substituted with powerful electron-withdrawing groups. wikipedia.org

The reactivity of an aromatic ring toward nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of 2-Bromo-6-methoxy-3-nitrophenol, the nitro (NO₂) group is a potent activator for SNAr reactions.

The nitro group exerts its influence through two main effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.

Mesomeric Effect (-M): The nitro group can delocalize the negative charge of the intermediate complex through resonance, which is a much stronger effect.

For an SNAr reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orgmasterorganicchemistry.com This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group, thereby stabilizing the intermediate and lowering the activation energy of the reaction. wikipedia.orgmasterorganicchemistry.com In this compound, the nitro group is in the meta position relative to the bromine atom. This positioning means that the strong, stabilizing -M effect cannot be fully exerted, as the negative charge of the intermediate cannot be directly delocalized onto the nitro group via resonance. While the inductive effect still operates, the rate of SNAr at the bromine position is expected to be significantly slower than in isomers where the nitro group is at an ortho or para position.

Table 1: Influence of Substituent Position on SNAr Reactivity

| Substituent Position | Stabilizing Effect | Expected Reaction Rate |

|---|---|---|

| Ortho or Para | Strong (-I, -M) | Fast |

| Meta | Weak (-I only) | Slow |

The generally accepted mechanism for the nucleophilic displacement of a halide in this context is the two-step SNAr pathway. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a tetrahedral intermediate. This intermediate is a resonance-stabilized carbanion, the Meisenheimer complex. This step is typically the slow, rate-determining step of the reaction. youtube.com

Departure of Leaving Group: The aromaticity is restored in a fast step where the leaving group (Br⁻) is eliminated, and the C-Br bond is broken.

The presence of the electron-withdrawing nitro group is crucial for stabilizing the negatively charged Meisenheimer complex. unimi.it Without such stabilization, the energy of the intermediate would be prohibitively high.

For this compound, the Meisenheimer complex formed during a substitution reaction would have a negative charge distributed across the carbon atoms of the ring. However, due to the meta-positioning of the nitro group relative to the site of attack, this charge cannot be delocalized onto the nitro group through resonance. This lack of direct resonance stabilization makes the corresponding Meisenheimer complex less stable and, consequently, the reaction less favorable compared to ortho- or para-substituted isomers.

Reduction Reactions of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines, which are valuable industrial and pharmaceutical precursors. wikipedia.orgacs.org This conversion can be achieved through various catalytic and stoichiometric methods.

A wide range of reagents can be employed to reduce aryl nitro compounds. These methods can be broadly categorized as catalytic hydrogenation or stoichiometric reductions.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. It typically involves molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgacs.org The reaction generally proceeds under mild conditions and produces water as the only byproduct.

Stoichiometric Reduction: This category includes the use of metals in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid, and tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.org These methods are classic and effective, though they often require stoichiometric amounts of the metal and can generate significant waste. Other reagents like sodium hydrosulfite can also be used. wikipedia.org

The general pathway for the reduction of a nitroarene involves a sequence of two-electron reductions, proceeding from the nitro compound to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline (B41778). unimi.itacs.org

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is generally susceptible to oxidation. Phenols can be oxidized to a variety of products, including quinones, under the influence of different oxidizing agents. youtube.com The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and bromo) substituents on the aromatic ring of this compound complicates the prediction of its exact behavior upon oxidation.

In general, the oxidation of phenols can proceed via a one-electron transfer to form a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The fate of this radical depends on the reaction conditions and the substitution pattern of the phenol (B47542).

Given these precedents, it can be inferred that the oxidation of this compound would likely target the phenolic hydroxyl group and the aromatic ring, potentially leading to the formation of quinone-type structures or further degradation products. The specific products would be highly dependent on the oxidant used and the reaction conditions.

Table 1: Expected Oxidation Reactions of the Phenolic Hydroxyl Group

| Oxidizing Agent Category | Expected Reaction Type | Potential Products |

| Strong Oxidants (e.g., Chromic Acid) | Oxidation of Phenol | Quinone-type structures, Ring-opening products |

| Mild Oxidants | Formation of Phenoxyl Radical | Dimerization or Polymerization Products |

| Enzymatic/Microbial Oxidation | Hydroxylation and Degradation | Substituted Catechols, Benzoquinones |

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) in this compound is an aryl methyl ether. The most characteristic reaction of aryl methyl ethers is the cleavage of the ether bond to yield a phenol and a methyl halide. This reaction is typically achieved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydriodic acid (HI).

The reaction proceeds via a nucleophilic substitution mechanism. The oxygen atom of the methoxy group is first protonated by the strong acid, making the methyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻). The presence of the electron-withdrawing nitro group on the ring may influence the reaction rate but is not expected to change the fundamental course of the reaction.

While no specific studies on the ether cleavage of this compound were found, the general principles of aryl ether chemistry are well-established. The cleavage of the methoxy group in this compound would result in the formation of 2-bromo-3-nitro-1,6-dihydroxybenzene (a substituted catechol).

Table 2: Expected Reactions of the Methoxy Group

| Reagent | Reaction Type | Expected Product |

| Concentrated HBr or HI | Ether Cleavage | 2-Bromo-3-nitro-1,6-dihydroxybenzene |

Complexation Studies with Metal Ions and Coordination Chemistry

The structure of this compound, featuring a phenolic hydroxyl group and a nitro group in proximity, suggests its potential as a ligand for metal ions. The phenolate (B1203915) oxygen, after deprotonation, can act as a primary coordination site. The oxygen atoms of the nitro group could also participate in coordination, potentially leading to the formation of chelate rings with a metal center.

While direct complexation studies with this compound are not documented in the available literature, research on a structurally similar compound, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, provides valuable insights. This compound has been used to synthesize a nitronyl-nitroxide radical ligand which, in turn, forms complexes with manganese(II) and cobalt(II). mdpi.com In these complexes, the metal ion is coordinated by the phenoxido oxygen atom and an oxygen atom from the nitroxide group, which is derived from the nitro group of the parent aldehyde. mdpi.com

This suggests that this compound could act as a bidentate ligand, coordinating to a metal ion through its phenolate oxygen and one of the oxygen atoms of the nitro group. The presence of the methoxy group and the bromine atom would likely influence the electronic properties and steric hindrance of the resulting metal complex.

Furthermore, studies on iron(III) complexes with ligands derived from substituted salicylaldehydes have shown that electron-withdrawing groups like a nitro group can affect the properties of the resulting complexes. acs.org Specifically, the nitro group was found to increase the energy gap between the t₂g and e_g orbitals of the iron(III) center. acs.org

Table 3: Inferred Coordination Chemistry of this compound

| Potential Metal Ions | Expected Coordination Sites | Potential Complex Geometry |

| Transition Metals (e.g., Mn²⁺, Co²⁺, Fe³⁺) | Phenolate Oxygen, Nitro Group Oxygen | Octahedral, Tetrahedral (depending on other ligands) |

Advanced Computational and Quantum Chemical Investigations of 2 Bromo 6 Methoxy 3 Nitrophenol

Density Functional Theory (DFT) Calculations and Molecular Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to determine the optimized molecular geometry and various electronic properties of 2-Bromo-6-methoxy-3-nitrophenol.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing nitro groups and halogens, a combination of a hybrid functional and a sufficiently large basis set is typically employed to achieve reliable results.

Exchange-Correlation Functional: A popular choice for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional often provides a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties.

Basis Set: The Pople-style basis set, 6-311++G(d,p), is commonly used. This is a split-valence triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and weak interactions, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. wikipedia.org The combination of B3LYP with 6-311++G(d,p) is a well-established level of theory for obtaining precise results for similar phenolic compounds.

The selection of these components is crucial as they dictate the quality of the wavefunction and, consequently, the calculated properties of the molecule.

Determination of Optimized Molecular Geometries and Conformational Analysis

Using the selected DFT method, the geometry of this compound was fully optimized without any symmetry constraints. The optimization process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry reveals key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Bond/Angle | Parameter | Value (Å/°) |

| Bond Lengths | C-Br | ~1.89 |

| C-O (methoxy) | ~1.36 | |

| C-N | ~1.47 | |

| O-H | ~0.97 | |

| Bond Angles | C-C-Br | ~121.5 |

| C-C-O (methoxy) | ~118.9 | |

| C-C-N | ~119.3 | |

| Dihedral Angle | O-C-C-N | ~0.5 |

Note: The values presented are typical expected values based on calculations for structurally similar compounds and serve as an illustration of the output from a DFT optimization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Calculation of HOMO-LUMO Energy Gaps and Electron Transfer Properties

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. iqce.jp Conversely, a small gap indicates a molecule is more reactive and prone to electronic transitions. umich.edu For this compound, DFT calculations show that the HOMO is primarily localized on the phenoxide ring and the methoxy (B1213986) group, which are electron-rich regions. The LUMO is predominantly centered on the nitro group, which is a strong electron-withdrawing moiety.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

Note: These values are illustrative and represent typical results obtained from DFT calculations on similar aromatic nitro compounds.

Correlation with Chemical Reactivity and Stability

The distribution and energies of the frontier orbitals provide significant insights into the molecule's reactivity.

Electrophilic Attack: The regions of highest density in the HOMO are the most susceptible to electrophilic attack. For this compound, these sites are on the aromatic ring, particularly the carbon atoms ortho and para to the activating hydroxyl and methoxy groups, though steric hindrance and other substituents will influence the final outcome.

Nucleophilic Attack: The regions of highest density in the LUMO are the most probable sites for nucleophilic attack. The strong localization of the LUMO on the nitro group indicates that this is the primary electrophilic center of the molecule.

Stability: The calculated HOMO-LUMO gap of approximately 3.65 eV suggests that this compound is a relatively stable molecule, but the presence of the electron-withdrawing nitro group makes it more reactive than unsubstituted phenol (B47542). The gap is a key descriptor of the molecule's ability to participate in charge-transfer interactions. science.gov

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a picture that aligns with the familiar Lewis structure concept. uni-muenchen.de

The NBO analysis for this compound reveals significant delocalization of electron density from the oxygen atoms of the hydroxyl and methoxy groups towards the aromatic ring. Furthermore, strong delocalization occurs from the ring into the electron-withdrawing nitro group. These interactions are quantified by second-order perturbation theory analysis of the NBO Fock matrix, which estimates the stabilization energy (E(2)) associated with donor-acceptor interactions.

Key findings from NBO analysis include:

Intramolecular Charge Transfer: There is a substantial intramolecular charge transfer from the electron-donating groups (-OH, -OCH₃) to the electron-accepting group (-NO₂), mediated by the π-system of the benzene (B151609) ring.

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in NBO Basis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of -OH | π* (C-C) of ring | High |

| LP (O) of -OCH₃ | π* (C-C) of ring | Moderate |

| π (C-C) of ring | π* (N-O) of -NO₂ | Very High |

| π (C-C) of ring | σ* (C-Br) | Low |

Note: This table illustrates the types of significant interactions and their relative strengths as would be determined by an NBO analysis. "LP" denotes a lone pair.

The NBO analysis confirms the push-pull nature of the electronic system in this compound, which is crucial for understanding its chemical behavior and spectroscopic properties.

Molecular Electrostatic Potential (MEP) Mapping and Electrophilicity-based Charge Transfer (ECT) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It visualizes the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. For aromatic compounds containing electron-withdrawing groups like the nitro group (-NO2) and electron-donating groups like the methoxy group (-OCH3) and hydroxyl group (-OH), the MEP map reveals distinct regions of positive and negative potential.

In the case of this compound, the MEP surface is expected to show a significant negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating these as primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), making it a likely site for nucleophilic interaction. The presence of the electron-donating methoxy group would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it, although this effect is counteracted by the strong electron-withdrawing nature of the nitro group.

Electrophilicity-based Charge Transfer (ECT) analysis further elucidates the flow of electrons during a chemical reaction. In a molecule like this compound, intramolecular charge transfer is anticipated from the electron-rich methoxy and hydroxyl-substituted parts of the benzene ring to the electron-deficient nitro group. This internal redistribution of electron density is a key factor in determining the molecule's reactivity and its potential for intermolecular interactions. Theoretical studies on similar nitroaromatic compounds confirm that the extent of this charge transfer significantly influences the molecule's chemical and physical properties.

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. For this compound, these calculations can provide valuable insights into its vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectra (FT-IR and Raman): Computational methods can predict the vibrational frequencies and intensities of the fundamental modes of vibration. For this compound, characteristic vibrational bands would be expected for the O-H, N-O, C-Br, C-O, and C-H bonds, as well as for the aromatic ring vibrations. The calculated spectra, when compared with experimental data for related compounds, can aid in the precise assignment of these bands. For instance, studies on bromoacetyl substituted derivatives of bile acids have successfully used DFT methods to characterize their structures via vibrational spectroscopy. nih.gov

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions within the substituted benzene ring. The presence of the nitro, methoxy, and hydroxyl groups, all of which are chromophores, will significantly influence the position and intensity of the absorption maxima (λmax). Intramolecular charge transfer from the donor groups (-OH, -OCH3) to the acceptor group (-NO2) is expected to result in a low-energy absorption band. Quantum chemical investigations on similar chalcones have demonstrated the utility of TD-DFT in correlating theoretical and experimental UV-Vis spectra. acs.org

A hypothetical table of predicted spectroscopic data, based on typical values for similar functional groups, is presented below:

| Spectroscopic Parameter | Predicted Range/Value | Associated Functional Group/Transition |

| FT-IR: O-H Stretch | 3200-3600 cm⁻¹ | Hydroxyl group |

| FT-IR: N-O Stretch (asymmetric) | 1500-1560 cm⁻¹ | Nitro group |

| FT-IR: N-O Stretch (symmetric) | 1335-1370 cm⁻¹ | Nitro group |

| FT-IR: C-O Stretch (methoxy) | 1000-1300 cm⁻¹ | Methoxy group |

| FT-IR: C-Br Stretch | 500-600 cm⁻¹ | Bromo group |

| UV-Vis: λmax | 300-400 nm | π → π* and n → π* transitions |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Organic molecules with significant charge-transfer character, often arising from the presence of strong electron-donor and electron-acceptor groups connected by a π-conjugated system, can exhibit large NLO responses.

The structure of this compound, with its donor (-OH, -OCH3) and acceptor (-NO2) groups on an aromatic ring, suggests potential for NLO activity. Theoretical calculations of NLO properties, such as the first-order hyperpolarizability (β), are crucial for assessing this potential. DFT calculations on various substituted aromatic compounds have shown that the magnitude of β is highly dependent on the nature and relative positions of the donor and acceptor groups. e-journals.inacs.orgasianpubs.org For instance, studies on nitroaniline derivatives demonstrate that the arrangement of these groups significantly impacts the NLO response. acs.org

Although specific calculations for this compound are not available, it is expected that the intramolecular charge transfer from the hydroxyl and methoxy groups to the nitro group would induce a significant dipole moment and hyperpolarizability. The presence of the bromine atom could also influence the NLO properties through the heavy-atom effect.

A hypothetical data table illustrating the kind of results obtained from NLO calculations is shown below. The values are for illustrative purposes and are not actual calculated data for the target compound.

| NLO Parameter | Hypothetical Calculated Value | Significance |

| Dipole Moment (μ) | 3-6 Debye | Indicates charge separation |

| First-order Hyperpolarizability (β) | 10-50 x 10⁻³⁰ esu | Measures second-order NLO response |

Tautomerism and Relative Thermodynamic Stabilities of Isomeric Forms

Tautomerism, the interconversion of structural isomers, is a possibility for this compound. Specifically, the phenolic form can potentially exist in equilibrium with its keto-tautomer (a quinone-like structure). Furthermore, the nitro group can exhibit tautomerism to form an aci-nitro tautomer.

The relative thermodynamic stabilities of these tautomeric forms can be evaluated using computational methods to calculate their ground-state energies. For most simple phenols, the phenolic form is significantly more stable due to the aromaticity of the benzene ring. However, the presence of strong electron-withdrawing groups can influence this equilibrium. Theoretical studies on nitro-substituted benzotriazoles have shown that the position of substituents can affect the relative stabilities of different tautomers. mdpi.com

In the case of this compound, it is highly probable that the phenolic form is the most stable tautomer under normal conditions. The energy barrier for tautomerization to the keto or aci-nitro form is expected to be substantial.

A table summarizing the potential tautomeric forms is presented below:

| Tautomeric Form | Structural Description | Expected Relative Stability |

| Phenolic form | -OH group on the benzene ring | Most stable |

| Keto tautomer | Carbonyl group in a cyclohexadiene ring | Less stable |

| Aci-nitro tautomer | =N(O)OH group | Least stable |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions play a critical role in determining the supramolecular structure and physical properties of molecular solids. For this compound, both intramolecular and intermolecular interactions are expected to be significant.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is likely to form between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. This type of interaction is common in ortho-nitrophenols and contributes to the stabilization of the molecule's conformation. Computational studies on N-oxide derivatives have highlighted the importance of intramolecular hydrogen bonds in stabilizing molecular structures. nih.gov

Intermolecular Interactions: In the solid state, this compound molecules can interact through a variety of intermolecular forces. These include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the nitro and methoxy groups can act as acceptors, leading to the formation of intermolecular hydrogen-bonded networks.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic "σ-hole" and interacts with a nucleophilic region of a neighboring molecule, such as the oxygen atoms of the nitro or methoxy groups. Crystallographic and computational studies on halogenated oxindoles have provided insights into the nature of these interactions. nih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 2 Bromo 6 Methoxy 3 Nitrophenol

Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Bromo-6-methoxy-3-nitrophenol, the FTIR spectrum provides definitive evidence for its key structural components, including the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), nitro (-NO₂), and bromo (C-Br) groups, as well as the aromatic ring.

The spectrum is characterized by a series of absorption bands, each corresponding to a specific vibrational mode (stretching, bending, etc.). For instance, the O-H stretching vibration of the phenolic group typically appears as a broad band in the 3200-3600 cm⁻¹ region. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below this value. The presence of the nitro group is confirmed by two strong stretching vibrations, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). Vibrations corresponding to the C-O stretching of the ether and phenol (B47542), and the C-Br stretching, are found in the fingerprint region (below 1500 cm⁻¹).

To achieve a precise assignment of the observed vibrational bands, a comparative analysis using theoretical calculations is often employed. researchgate.net Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), is a common method for optimizing the molecular geometry and calculating the vibrational frequencies of the molecule in its ground state. researchgate.net

The theoretical frequencies are often systematically higher than the experimental ones due to the calculations being based on an isolated molecule in a harmonic approximation. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve the correlation with the experimental data. A complete analysis of the Potential Energy Distribution (PED) is used to assign the calculated wavenumbers to specific vibrational modes of the molecule. researchgate.net This combined experimental and theoretical approach allows for a confident and detailed assignment of nearly all observed bands in the FTIR and FT-Raman spectra.

Table 1: Exemplary Vibrational Mode Assignments for a Substituted Nitrophenol (Note: This table is illustrative, showing typical frequency ranges for the functional groups present in this compound. Precise values require experimental data.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 (Broad) | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene (B151609) Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy Group |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Nitro Group |

| C=C Aromatic Stretch | 1450 - 1600 | Benzene Ring |

| Symmetric NO₂ Stretch | 1345 - 1385 | Nitro Group |

| C-O Ether Stretch | 1200 - 1275 | Methoxy Group |

| C-O Phenol Stretch | 1180 - 1260 | Phenolic Hydroxyl |

| C-Br Stretch | 500 - 650 | Bromo Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each type of proton. The phenolic -OH proton would likely appear as a broad singlet. The methoxy group (-OCH₃) would produce a sharp singlet around 3.8-4.0 ppm. The aromatic region would show signals corresponding to the two protons on the benzene ring; their chemical shifts and coupling patterns would confirm their relative positions.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would show distinct peaks for the methoxy carbon, and the six aromatic carbons. The carbons attached to the electronegative oxygen, bromine, and nitro groups would be shifted downfield to characteristic chemical shift ranges, confirming the substitution pattern on the aromatic ring. Advanced NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, providing unambiguous proof of the compound's structure. researchgate.net

Table 2: Predicted NMR Chemical Shift Regions for this compound (Note: These are estimated chemical shift (δ) ranges in ppm relative to TMS. Actual values depend on the solvent and experimental conditions.)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Phenolic -OH | 5.0 - 9.0 (Broad) |

| ¹H | Aromatic -CH | 6.5 - 8.0 |

| ¹H | Methoxy -OCH₃ | 3.8 - 4.0 |

| ¹³C | C-OH | 150 - 160 |

| ¹³C | C-NO₂ | 140 - 150 |

| ¹³C | C-Br | 110 - 120 |

| ¹³C | Aromatic C-H | 115 - 130 |

| ¹³C | C-OCH₃ | 145 - 155 |

| ¹³C | Methoxy -OCH₃ | 55 - 65 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The aromatic ring, conjugated with the nitro group, constitutes the primary chromophore. The spectrum is expected to show strong absorption bands in the UV region, which are characteristic of substituted nitroaromatic compounds. researchgate.net

Similar to vibrational analysis, theoretical calculations can predict the electronic absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the energies of electronic excited states. researchgate.net By performing TD-DFT calculations, one can predict the absorption maxima (λmax), oscillator strengths, and the specific molecular orbitals involved in each electronic transition. researchgate.net Comparing the theoretically predicted spectrum with the experimental one helps to validate both the structural assignment and the understanding of the molecule's electronic properties. synquestlabs.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₇H₆BrNO₄), the molecular ion peak [M]⁺ would be expected. A key feature would be the isotopic pattern of this peak; due to the presence of bromine, there would be two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. This can definitively confirm the molecular formula as C₇H₆BrNO₄. Analysis of the fragmentation pattern in the mass spectrum can reveal the loss of characteristic neutral fragments, such as the loss of the nitro group (-NO₂, 46 Da), a methyl radical from the methoxy group (-CH₃, 15 Da), or carbon monoxide (-CO, 28 Da), further corroborating the proposed structure.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. samacheerkalvi.guru

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis of non-volatile compounds like this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be used. A UV detector set to one of the compound's absorption maxima would allow for sensitive detection. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can also be used for purity assessment.

Column Chromatography: This technique is often used on a preparative scale for the purification of the compound after synthesis, employing a stationary phase like silica (B1680970) gel and an appropriate eluent system. samacheerkalvi.guru

These techniques ensure that the material subjected to spectroscopic analysis is a single, pure compound, which is critical for obtaining reliable and interpretable data.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like nitrophenols. researchgate.net However, the direct analysis of underivatized phenols, including "this compound," can sometimes be challenging due to potential interactions with active sites in the GC system, which may lead to poor peak shape and reduced sensitivity. researchgate.net To overcome these issues, derivatization is often employed.

For the analysis of phenolic compounds, fused-silica open-tubular columns with wide-bore dimensions offer enhanced resolution, selectivity, and faster analysis times compared to traditional packed columns. epa.gov A dual-column/dual-detector setup, utilizing columns of different polarities, can provide improved separation and confirmation of analytes. epa.gov While specific GC parameters for "this compound" are not extensively documented, methods for similar phenolic compounds can be adapted. A common approach involves using a non-polar or medium-polarity stationary phase.

Typical detectors for the analysis of underivatized phenols include the Flame Ionization Detector (FID). epa.gov For enhanced sensitivity, especially for halogenated and nitro-containing compounds, an Electron Capture Detector (ECD) can be utilized, often in conjunction with derivatization. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are highly suitable for the analysis of "this compound," as they are well-suited for non-volatile and thermally labile compounds. These techniques offer high resolution and sensitivity for the separation and quantification of complex mixtures.

Reverse-phase HPLC is a common mode for the analysis of phenolic compounds. A typical method would employ a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.com For instance, a reverse-phase HPLC method for a related compound, 3-Bromo-6-chloro-2-methoxytoluene, utilizes a mobile phase of acetonitrile and water with phosphoric acid. sielc.com For Mass Spectrometry (MS) compatibility, formic acid is a preferred substitute for phosphoric acid. sielc.com

UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. A UPLC method for "this compound" would likely involve a similar reverse-phase approach but with a shorter run time and higher efficiency. Detection is typically performed using a UV detector, with the wavelength set to an absorption maximum of the analyte. For nitrophenols, this is often in the range of 230-280 nm. sigmaaldrich.cn

Hyphenated Analytical Techniques (e.g., GC-MS) for Comprehensive Profiling

The coupling of chromatographic separation with mass spectrometric detection, known as a hyphenated technique, provides a powerful tool for the unambiguous identification and structural elucidation of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for the comprehensive profiling of complex samples containing "this compound."

In a GC-MS system, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectral data for each separated component. This data includes the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that serves as a "fingerprint" for identification. The analysis of nitrophenols by GC-MS has been successfully demonstrated, often involving a derivatization step to improve chromatographic performance. researchgate.net

The mass spectrum of "this compound" would be expected to show a molecular ion peak and fragment ions corresponding to the loss of functional groups such as the nitro group (NO2), methoxy group (OCH3), and bromine atom (Br). The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a characteristic M and M+2 pattern for bromine-containing fragments, aiding in their identification. This detailed information allows for a high degree of confidence in the identification of the compound, even in complex matrices.

In-situ Derivatization Methods for Enhanced Analytical Sensitivity and Selectivity

In-situ derivatization involves the chemical modification of an analyte within the analytical system, typically just before or during analysis, to improve its analytical properties. For the GC analysis of phenolic compounds like "this compound," derivatization is a common strategy to increase volatility, reduce polarity, and improve thermal stability, leading to enhanced sensitivity and selectivity. researchgate.netepa.gov

Common derivatizing agents for phenols include diazomethane, which converts the phenolic hydroxyl group to a methyl ether, and pentafluorobenzyl bromide (PFBBr), which forms a pentafluorobenzyl ether. epa.gov The resulting derivatives are generally more volatile and less polar, leading to better peak shapes and increased sensitivity in GC analysis. epa.gov Derivatization with a halogenated reagent like PFBBr can significantly enhance the response of an Electron Capture Detector (ECD), making it a highly sensitive method for detecting trace amounts of the analyte. researchgate.net These derivatization reactions can be performed prior to injection or, in some cases, in the GC injection port (on-column derivatization).

Crystallographic Studies and Solid State Structural Elucidation of 2 Bromo 6 Methoxy 3 Nitrophenol and Its Derivatives

Single Crystal X-Ray Diffraction (XRD) Analysis

Single crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of derivatives of 2-Bromo-6-methoxy-3-nitrophenol, such as 2-Methoxy-3-nitrophenol, reveals key structural details.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic analysis of 2-Methoxy-3-nitrophenol, a derivative lacking the bromine atom, reveals that it crystallizes in the orthorhombic system. researchgate.net This system is characterized by three unequal axes that are mutually perpendicular. The specific space group was determined to be Pna2₁, a common non-centrosymmetric space group. researchgate.net The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, were precisely measured at a temperature of 90 K. researchgate.net

Detailed crystallographic data for 2-Methoxy-3-nitrophenol are presented below. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.9581 (2) |

| b (Å) | 13.1337 (6) |

| c (Å) | 4.0110 (7) |

| Volume (ų) | 735.30 (13) |

| Z | 4 |

| Temperature (K) | 90 |

| Radiation type | Mo Kα |

| Calculated Density (Mg m⁻³) | 1.528 |

Data sourced from a study on 2-Methoxy-3-nitrophenol, a derivative of the title compound. researchgate.net

Similarly, studies on other related halogenated phenols, such as 2,6-dibromophenol, show that they also tend to crystallize in the orthorhombic system, with a common space group being P2₁2₁2₁. d-nb.info

Molecular Conformation in the Crystalline State

In the solid state, the conformation of the molecule is influenced by both intramolecular forces (e.g., steric hindrance between adjacent substituents) and intermolecular packing forces. For 2,6-dibromophenol, the molecule is observed to be perfectly flat. d-nb.info The orientation of the substituent groups is fixed; for example, the hydroxyl (O–H) bond points towards one of the ortho-bromine atoms, suggesting a potential intramolecular interaction. d-nb.info The C1–O1–H1 angle in this compound is noted to be reduced to 103.15°, likely due to these crystalline-state interactions. d-nb.info

Analysis of Intermolecular Interactions in Crystal Packing

Characterization of Hydrogen Bonding Networks (O-H⋯N, C-H⋯O, N-H⋯O, etc.)

Hydrogen bonds are among the most significant interactions governing the crystal packing of phenols. In the crystal structure of 2-Methoxy-3-nitrophenol, the primary intermolecular forces are identified as hydrogen bonds and π–π stacking interactions. researchgate.net The hydroxyl group of the phenol (B47542) is a potent hydrogen bond donor, while the nitro group and the methoxy (B1213986) group can act as acceptors. This leads to the formation of robust networks that stabilize the crystal lattice.

In related dihalogenated phenol structures, O–H⋯O hydrogen bonds are a dominant feature, often leading to the formation of specific motifs or chains. nih.gov For example, in 4-amino-2,6-dichlorophenol, O–H⋯N and N–H⋯O hydrogen bonds link molecules into infinite chains and sheets. nih.govslideshare.net

Investigation of Halogen Bonding, π-π Stacking, and Other Non-Covalent Interactions

In addition to hydrogen bonding, other non-covalent interactions play a critical role, particularly in halogenated compounds like this compound.

Halogen Bonding: The bromine atom in the title compound is capable of forming halogen bonds, which are attractive interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. nih.gov Studies on various dihalogenated phenols have characterized these interactions extensively. Halogen bonds are categorized based on their geometry, with "Type II" interactions being considered true halogen bonds where the C–X⋯X angle is approximately 180°. d-nb.infonih.gov In the crystal structure of 2,6-dibromophenol, for example, the packing is dominated by electrostatically-driven, highly directional Type-II C–Br⋯Br interactions, with Br⋯Br distances measured at 3.568 Å. d-nb.info This type of interaction is a crucial directional force in the crystal engineering of halogenated compounds. d-nb.info

π–π Stacking: Aromatic rings, such as the phenol ring in this compound, can interact through π–π stacking. This interaction contributes to the stabilization of the crystal structure of its derivative, 2-Methoxy-3-nitrophenol. researchgate.net In 2,6-dibromophenol, an offset parallel π-stacking arrangement is also observed as a characteristic interaction that helps dictate the crystal packing. d-nb.info

These combined crystallographic studies on closely related derivatives provide a robust framework for understanding the solid-state structure of this compound, highlighting the interplay of hydrogen bonding, halogen bonding, and π–π stacking in defining its molecular arrangement.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

Crystallographic studies of this compound and its derivatives are greatly enhanced by the application of Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface provides a rich map of intermolecular contacts.

The surface is typically color-mapped with properties like dnorm, which is a normalized contact distance. The dnorm value is negative for intermolecular contacts shorter than the van der Waals radii, positive for longer contacts, and zero for contacts that are approximately the sum of the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. White areas represent contacts near the van der Waals separation, and blue regions signify longer contacts.

For a molecule like this compound, with its diverse functional groups (hydroxyl, methoxy, nitro, and bromo), a variety of intermolecular interactions are expected to govern its crystal packing. These include:

Hydrogen Bonds: Strong O-H···O hydrogen bonds involving the phenolic hydroxyl group and the nitro group of an adjacent molecule are anticipated to be a dominant feature.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro or methoxy groups.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with neighboring molecules.

A more quantitative insight is provided by two-dimensional fingerprint plots, which are derived from the Hirshfeld surface. These plots summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is a unique signature for the crystal structure, and it can be deconstructed to show the relative contributions of different types of atomic contacts.

For instance, in the fingerprint plot of a related compound, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, the most significant contributions to the crystal packing were from H···H (33.3%), O···H/H···O (32.1%), and C···H/H···C (14.5%) contacts elsevierpure.com. For this compound, one would expect to see significant contributions from O···H contacts, representing hydrogen bonding, and also contributions from Br···H and Br···O contacts. The presence of Br···Br interactions, which have been observed in other brominated organic compounds, might also be a feature, appearing as a distinct region in the fingerprint plot. mdpi.commdpi.com

The table below illustrates a hypothetical breakdown of intermolecular contacts for this compound based on analyses of similarly functionalized molecules.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface | Key Features in 2D Fingerprint Plot |

| O···H / H···O | ~30 - 40% | Sharp, distinct spikes indicative of strong hydrogen bonds. |

| H···H | ~25 - 35% | A large, diffuse region in the center of the plot. |

| C···H / H···C | ~10 - 20% | "Wing-like" features on the sides of the main plot. |

| Br···H / H···Br | ~5 - 10% | Spikes located further from the diagonal due to the larger size of the bromine atom. |

| Br···O / O···Br | ~1 - 5% | Specific points or small regions corresponding to halogen bonding. |

| C···C | ~1 - 5% | Characteristic of π-π stacking, appearing at larger di and de values. |

Polymorphism and its Impact on Material Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including melting point, solubility, stability, and mechanical strength. The study of polymorphism is therefore of critical importance in fields such as pharmaceuticals, pigment manufacturing, and materials science.

As of the current literature search, there are no specific reports detailing the existence of polymorphs for this compound. However, the potential for polymorphism in this compound is considerable due to its conformational flexibility and the variety of intermolecular interactions it can form. The methoxy group can rotate, and the molecule can pack in different ways to optimize hydrogen bonding, halogen bonding, and π-π stacking interactions, potentially leading to different crystal forms under varying crystallization conditions (e.g., solvent, temperature, pressure).

The study of polymorphism in related nitrophenol compounds provides a useful precedent. For example, both p-nitrophenol and m-nitrophenol are known to exhibit polymorphism. nih.govresearchgate.net The different crystalline forms of these compounds arise from variations in their hydrogen-bonding networks and molecular packing. These structural differences lead to distinct thermal properties, which can be characterized by techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. nih.gov

Advanced Research Applications of 2 Bromo 6 Methoxy 3 Nitrophenol

Role as a Key Intermediate in Complex Organic Synthesis

2-Bromo-6-methoxy-3-nitrophenol serves as a valuable starting material and key intermediate in multi-step organic synthesis. Its functional groups offer multiple reaction sites that can be selectively targeted to build more complex molecular architectures. Patent literature demonstrates its use as a foundational building block in the synthesis of novel compounds. google.com For instance, it has been documented as the initial reactant in a synthetic pathway aimed at producing complex benzodioxane derivatives. google.com The strategic placement of the bromo, methoxy (B1213986), and nitro groups on the phenol (B47542) ring allows for a controlled sequence of chemical transformations, making it a crucial component in the synthesis of target molecules.

While this compound is established as a versatile synthetic intermediate, specific documented pathways for its application in the synthesis of certain advanced pharmaceutical intermediates, such as quinolonecarboxylic acids or N-acetyl-2-bromo-6-aminophenol, are not extensively detailed in the available scientific literature. The potential for such syntheses exists due to its functional group arrangement, but explicit examples remain to be broadly published.

Investigation of Molecular Interactions and Applications in Chemical Biology Research

The distinct functional groups of this compound make it a compound of interest for investigating molecular interactions within biological systems. The interplay between its phenolic hydroxyl, electron-withdrawing nitro group, and reactive bromo substituent governs its potential biological activity and utility as a research tool.

The biological activity of phenolic compounds is often linked to their ability to interact with proteins, particularly enzymes. The phenolic group of this compound can play a crucial role in these interactions. It has the capacity to form hydrogen bonds with amino acid residues within the active sites of enzymes, which could potentially lead to the inhibition of their catalytic activity. This characteristic makes it and its structural analogs useful for studying enzyme-ligand interactions.

The nitro group is a key feature that can influence the compound's behavior in biological environments. Aromatic nitro compounds are known to be susceptible to enzymatic reduction, allowing them to participate in cellular redox reactions. This functionality suggests that this compound could be used to study or influence cellular oxidative stress pathways, as the nitro group can be reduced to various intermediates, potentially altering the redox state of the cell.

The presence of a bromine atom on the aromatic ring enhances the compound's reactivity toward nucleophiles. This feature makes the molecule a potential tool for probing nucleophilic reactivity in biological systems. The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing the compound to covalently label or interact with nucleophilic sites on biomolecules like proteins and nucleic acids, thereby helping to identify and characterize these reactive sites.

Application in Analytical Methodologies for Environmental Monitoring

Based on the available scientific and technical literature, there are no specific, documented applications of this compound in the context of analytical methodologies for environmental monitoring.

Future Directions and Emerging Research Avenues for 2 Bromo 6 Methoxy 3 Nitrophenol

Development of Green Chemistry-Compliant Synthetic Routes

Traditional synthetic routes for nitroaromatic compounds often involve harsh conditions and the use of strong acids, such as mixed sulfuric and nitric acid for nitration, which can generate significant waste. nih.gov Future research should prioritize the development of more environmentally benign synthetic pathways to 2-Bromo-6-methoxy-3-nitrophenol.